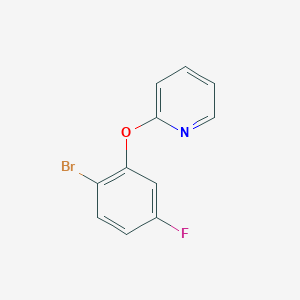

2-(2-Bromo-5-fluoro-phenoxy)-pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrFNO |

|---|---|

Molecular Weight |

268.08 g/mol |

IUPAC Name |

2-(2-bromo-5-fluorophenoxy)pyridine |

InChI |

InChI=1S/C11H7BrFNO/c12-9-5-4-8(13)7-10(9)15-11-3-1-2-6-14-11/h1-7H |

InChI Key |

CPXPHUQZQJCUMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 2 Bromo 5 Fluoro Phenoxy Pyridine

Strategic Approaches for Aryl Ether Bond Formation in Pyridine (B92270) Systems

The formation of the aryl ether bond in molecules such as 2-(2-Bromo-5-fluoro-phenoxy)-pyridine is typically achieved through cross-coupling reactions. These methods have evolved significantly, moving from harsh reaction conditions to milder, more efficient catalytic systems.

Overview of Established Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig, Copper-Catalyzed Processes)

Ullmann Condensation: The classical Ullmann reaction is a copper-promoted C-O bond formation between an aryl halide and a phenol (B47542). wikipedia.org Traditionally, these reactions demand harsh conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. organic-chemistry.org To drive the reaction, the aryl halide is often required to be activated by electron-withdrawing groups. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.org

Buchwald-Hartwig C-O Coupling: As an alternative to the often-rigorous Ullmann conditions, the palladium-catalyzed Buchwald-Hartwig reaction has emerged as a powerful tool for C-O bond formation. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide or pseudohalide with an alcohol or phenol in the presence of a palladium catalyst and a strong base. nrochemistry.com The catalytic cycle is generally understood to involve:

Oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnrochemistry.com

Formation of a palladium-alkoxide or -phenoxide intermediate. nrochemistry.com

Reductive elimination to form the desired aryl ether and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.com The success of this reaction is highly dependent on the choice of phosphine ligands, with bulky, electron-rich ligands being particularly effective at promoting the reductive elimination step. nih.gov

Modern Copper-Catalyzed Processes: Bridging the gap between classical Ullmann and palladium-catalyzed methods, modern copper-catalyzed C-O coupling reactions offer a cost-effective and efficient alternative. These systems utilize catalytic amounts of a copper(I) or copper(II) salt in combination with a ligand. mdpi.com The use of ligands is crucial, as they stabilize the copper center and facilitate the catalytic cycle under much milder conditions than the traditional Ullmann reaction. nih.gov Various ligands have been developed, including N,N'-chelating ligands and amino acids, which have expanded the substrate scope to include less reactive aryl chlorides and a wide range of phenols. mdpi.com

Table 1: Comparison of Key Aryl Ether Coupling Reactions

| Reaction | Typical Catalyst | Ligands | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Ullmann | Stoichiometric Cu or Cu(I) salts | Typically none | High temp. (>200°C), polar solvents | Cost-effective metal | Harsh conditions, limited scope |

| Buchwald-Hartwig | Catalytic Pd(0) or Pd(II) | Bulky phosphines (e.g., Xantphos) | Moderate temp. (RT-120°C), base | Mild conditions, broad scope | Expensive/toxic catalyst and ligands |

| Modern Copper-Catalyzed | Catalytic Cu(I) or Cu(II) salts | Diamines, picolinic acid, etc. | Mild temp. (80-140°C), base | Cost-effective, milder than Ullmann | Can require specific ligand systems |

Exploration of Precursor Architectures and Reactivity Profiles, including 2-Bromo-5-fluoropyridine and Functionalized Phenols

The successful synthesis of this compound hinges on the reactivity of its precursors: 2-bromo-5-fluoropyridine and 2-bromo-5-fluorophenol (B114175).

2-Halopyridines: The reactivity of 2-halopyridines in cross-coupling reactions is a subject of considerable study. researchgate.net The pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium or nickel), which can sometimes inhibit the catalytic cycle. acs.org However, 2-halopyridines are generally effective electrophiles in these reactions. The C-Br bond in 2-bromo-5-fluoropyridine is the reactive site for oxidative addition. The fluorine atom at the 5-position acts as an electron-withdrawing group, which can enhance the electrophilicity of the pyridine ring and facilitate the initial oxidative addition step. The general order of reactivity for aryl halides is I > Br > Cl. nrochemistry.com

Functionalized Phenols: The nucleophilicity of the phenol precursor is critical for the C-O bond formation. The acidity of the phenol's hydroxyl group (typically with a pKa of ~10) allows for deprotonation by a suitable base to form the more nucleophilic phenoxide ion. vanderbilt.edu The electronic nature of substituents on the phenolic ring significantly influences its reactivity.

Electron-withdrawing groups (like the bromo and fluoro substituents on 2-bromo-5-fluorophenol) increase the acidity of the phenol, making it easier to deprotonate. vanderbilt.edu However, these groups also decrease the nucleophilicity of the resulting phenoxide by withdrawing electron density from the oxygen atom. mdpi.comacs.org

Electron-donating groups , conversely, decrease the phenol's acidity but increase the nucleophilicity of the phenoxide, which can sometimes lead to higher reaction rates. nih.gov

In the synthesis of the target molecule, the electron-withdrawing nature of the substituents on the phenol must be carefully balanced with the choice of catalyst, ligand, and base to achieve efficient coupling.

Development of Novel and Sustainable Synthetic Protocols

In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjarr.comnih.gov

Application of Green Chemistry Principles in the Synthesis of Aryl Ethers

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. pnas.orgnih.gov Key principles applicable to aryl ether synthesis include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis over stoichiometric reagents. wjarr.com

Solvent-Free Reactions: A significant step towards greener synthesis is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions, often assisted by microwave irradiation or ball milling, can offer substantial benefits, including reduced waste, lower energy consumption, and faster reaction times. rsc.orgresearchgate.net Ullmann-type couplings have been successfully performed under solvent-free conditions, demonstrating a cleaner and more efficient alternative to traditional solution-phase methods. rsc.orgresearchgate.net

Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Initially, transition-metal-catalyzed reactions were thought to be incompatible with water. However, recent developments have shown that reactions like the Buchwald-Hartwig coupling can be performed efficiently in aqueous media, often with the aid of surfactants to create micelles that act as "microreactors". rsc.orgresearchgate.net Metal-free aryl ether syntheses using diaryliodonium salts have also been developed to proceed in water at mild temperatures, offering a highly environmentally friendly option. organic-chemistry.org Biphasic systems, combining water with a bio-renewable organic solvent like 2-methyltetrahydrofuran, have also proven effective for large-scale, process-friendly C-N and C-O couplings. acs.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.org Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is not consumed. jocpr.combuecher.de Cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are often cited for their high atom economy. jocpr.com In the context of aryl ether synthesis, moving from stoichiometric copper in the classical Ullmann reaction to catalytic systems (both copper and palladium) represents a significant improvement in atom economy. researchgate.net

Catalytic Systems for Selectivity and Recyclability: The design of catalysts and ligands is crucial for achieving high selectivity and efficiency. chemrxiv.orgnih.gov For substrates with multiple reactive sites, the choice of ligand can often control which site reacts (regioselectivity). rsc.org Furthermore, the development of heterogeneous and recyclable catalysts is a key goal of green chemistry. rsc.orgnih.gov Catalysts immobilized on solid supports (e.g., polymers, silica, or magnetic nanoparticles) can be easily separated from the reaction mixture and reused for multiple cycles, reducing both cost and metal waste. rsc.orgacs.orgnsf.gov This approach not only improves the economic viability of the process but also minimizes the environmental footprint associated with precious metal catalysts. nsf.gov

Table 2: Green Chemistry Approaches in Aryl Ether Synthesis

| Principle | Approach | Example/Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Aqueous or biphasic systems | Buchwald-Hartwig coupling in water using surfactants. Reduces reliance on volatile organic compounds. | rsc.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Dramatically reduces reaction times compared to conventional heating. | mdpi.com |

| Waste Prevention | Solvent-free reactions | Ullmann coupling via ball milling eliminates solvent waste and simplifies purification. | researchgate.net |

| Catalysis | Heterogeneous/Recyclable Catalysts | Pd or Cu on magnetic nanoparticles allows for easy separation and reuse, minimizing metal waste. | rsc.org |

| Atom Economy | Catalytic cross-coupling | Maximizes incorporation of reactant atoms into the final product, unlike stoichiometric methods. | pnas.orgwikipedia.org |

Innovations in Reaction Conditions: Microwave-Assisted and Flow Chemistry Implementations

The synthesis of diaryl ethers, such as this compound, has been significantly advanced by the adoption of innovative reaction conditions, primarily through microwave-assisted synthesis and flow chemistry. These technologies offer substantial improvements over traditional methods like the Ullmann condensation, which often require harsh conditions such as high temperatures and long reaction times. nih.govscielo.org.mx

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.comnih.gov In the context of diaryl ether synthesis, it offers several advantages:

Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to mere minutes. nih.govresearchgate.net This rapid and efficient energy transfer leads to faster reaction rates.

Improved Yields and Purity: In many cases, microwave-assisted synthesis results in higher product yields and improved purity compared to conventional heating methods. nih.govmdpi.com This is often attributed to the uniform heating of the reaction mixture, which can minimize the formation of byproducts.

Solvent-Free Conditions: Microwave-assisted reactions can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste. rsc.orgresearcher.life

A comparative overview of reaction times and yields for a generic diaryl ether synthesis is presented in the table below:

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 46 hours | Moderate | nih.gov |

| Microwave-Assisted | 15 minutes | High | nih.gov |

Flow Chemistry Implementations:

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing precise control over reaction parameters and enhancing safety and scalability. researchgate.net Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to more efficient and consistent reactions.

Precise Control of Reaction Parameters: Temperature, pressure, and residence time can be accurately controlled, allowing for fine-tuning of the reaction to maximize yield and minimize impurities.

Improved Safety: The small reaction volumes inherent in flow systems mitigate the risks associated with highly exothermic or hazardous reactions.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or using multiple reactors in parallel.

Reaction Mechanism Investigations and Kinetic Studies

Mechanistic Pathways of Phenoxy Bond Formation on Pyridine Rings

The formation of the phenoxy bond on the pyridine ring in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

In the Ullmann condensation , a copper-catalyzed reaction, the mechanism is generally believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. The reaction is thought to proceed via an oxidative addition-reductive elimination pathway.

For the more modern and widely used Buchwald-Hartwig amination type C-O coupling, the catalytic cycle with a palladium catalyst is generally understood to proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (2-bromopyridine derivative) to form a palladium(II) intermediate.

Ligand Exchange/Association: The phenoxide (from 2-bromo-5-fluorophenol) coordinates to the palladium center.

Reductive Elimination: The C-O bond is formed, yielding the diaryl ether product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The electron-deficient nature of the pyridine ring can influence the reactivity of the 2-position, making it susceptible to nucleophilic attack.

Role of Catalysts and Ligands in Promoting Aryl Etherification

The success of modern aryl etherification reactions hinges on the judicious selection of catalysts and ligands.

Catalysts:

Copper-based catalysts: Historically significant in Ullmann reactions, copper catalysts (e.g., CuI, Cu2O) are still employed, often with ligands to improve their efficacy under milder conditions. mdpi.comjsynthchem.com

Palladium-based catalysts: These are the catalysts of choice for many modern C-O cross-coupling reactions due to their high efficiency and broad substrate scope. organic-chemistry.org Precatalysts, which are stable and easily activated, are often used to generate the active catalytic species in situ. wuxiapptec.com

Ligands: Ligands are crucial for stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

For copper-catalyzed systems, ligands such as N,N-dimethylglycine have been shown to be effective.

In palladium catalysis, bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are highly effective. wuxiapptec.com These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of a wider range of substrates. wikipedia.org

Optimization Strategies for Yield and Purity in this compound Synthesis

Parametric Analysis of Temperature, Pressure, and Reaction Time

The optimization of reaction parameters is critical to maximizing the yield and purity of this compound.

Temperature: The reaction rate is highly dependent on temperature. While higher temperatures can accelerate the reaction, they can also lead to the formation of impurities through side reactions or decomposition. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Pressure: In microwave-assisted synthesis or flow chemistry, pressure can be a key variable. Operating at elevated pressures allows for the use of solvents above their normal boiling points, which can significantly increase reaction rates.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. However, prolonged reaction times can lead to product degradation or the formation of byproducts. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal endpoint.

The following table illustrates a hypothetical optimization of reaction conditions for a related synthesis, demonstrating the interplay of these parameters.

| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |

| 1 | 100 | 60 | - | 82 | nih.gov |

| 2 | 160 | 40 | - | 82 | nih.gov |

| 3 | - | 4 | 400 | 90 | researchgate.net |

Influence of Solvent Systems and Reagent Stoichiometry

Solvent Systems: The choice of solvent is critical as it affects the solubility of the reactants and the stability and reactivity of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. wuxiapptec.com The polarity of the solvent can influence the rate of the oxidative addition and reductive elimination steps. In some cases, solvent-free conditions can be employed, particularly in microwave-assisted synthesis. researcher.life

Reagent Stoichiometry: The molar ratios of the aryl halide, phenol, base, and catalyst/ligand must be carefully optimized. An excess of one of the coupling partners may be used to drive the reaction to completion. The choice and amount of base are also crucial, as it is required to deprotonate the phenol. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and alkoxides (e.g., NaOtBu). The catalyst loading is typically kept as low as possible to minimize cost and reduce metal contamination in the final product.

Comprehensive Spectroscopic and Structural Characterization of 2 2 Bromo 5 Fluoro Phenoxy Pyridine and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 2-(2-bromo-5-fluoro-phenoxy)-pyridine, with its distinct aromatic rings and heteroatoms, advanced NMR methods are indispensable for unambiguous signal assignment and conformational analysis.

Multi-dimensional NMR techniques are powerful tools for deciphering the complex proton (¹H) and carbon-¹³ (¹³C) spectra of this compound. chemrxiv.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the pyridine (B92270) and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is particularly useful for connecting the pyridine and phenoxy rings across the ether linkage and for assigning quaternary carbon atoms that have no attached protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provide information about the spatial proximity of protons. This is vital for determining the preferred conformation of the molecule, specifically the dihedral angle between the pyridine and phenoxy rings. mdpi.com The presence of cross-peaks between protons on the two different rings indicates their close spatial arrangement. For diaryl ethers, the conformation can be influenced by the substituents on the aromatic rings. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 3' | 7.0 - 7.2 | 118 - 120 | H-4' to C-2', C-6'; H-5' to C-3' |

| 4' | 7.7 - 7.9 | 139 - 141 | H-3' to C-5'; H-5' to C-3', C-4' |

| 5' | 7.0 - 7.2 | 112 - 114 | H-4' to C-6'; H-6' to C-4', C-5' |

| 6' | 8.1 - 8.3 | 148 - 150 | H-5' to C-3'; H-4' to C-2', C-6' |

| Position (Phenoxy Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 3 | 6.8 - 7.0 | 115 - 117 (d, J(C,F)) | H-4 to C-2, C-6; H-6 to C-2, C-4 |

| 4 | 7.2 - 7.4 | 120 - 122 (d, J(C,F)) | H-3 to C-5; H-6 to C-4 |

| 6 | 7.5 - 7.7 | 114 - 116 (d, J(C,F)) | H-3 to C-5; H-4 to C-2, C-6 |

| 1 | - | 150 - 152 (d, J(C,F)) | H-3', H-6 to C-1 |

| 2 | - | 113 - 115 | H-3, H-6' to C-2 |

| 5 | - | 158 - 160 (d, J(C,F)) | H-4, H-6 to C-5 |

Note: 'd' denotes a doublet due to coupling with fluorine. J(C,F) represents the carbon-fluorine coupling constant.

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms within a molecule. huji.ac.il For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the phenoxy ring. thermofisher.com Furthermore, the fluorine signal will be split by neighboring protons, providing additional structural information through ¹H-¹⁹F coupling constants. This coupling information can be used to confirm the position of the fluorine substituent on the benzene ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating between various fluorinated compounds. huji.ac.ilthermofisher.com

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) |

| Multiplicity | Doublet of doublets (dd) |

| Coupling Constants (J) | J(F,H-4) ≈ 8-10 Hz, J(F,H-6) ≈ 4-6 Hz |

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. For this compound, the presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. libretexts.orglibretexts.org For diaryl ethers, a common fragmentation pathway is the cleavage of the C-O ether bond. nih.gov

Key fragmentation pathways for this compound may include:

Cleavage of the ether bond: This can lead to the formation of a [2-bromopyridine]+• radical cation and a [5-fluorophenoxy] radical, or a [2-bromopyridinyl] cation and a [5-fluorophenoxy] radical.

Loss of a bromine atom: The molecular ion can lose a bromine radical to form a [M-Br]+ fragment.

Loss of CO: A common fragmentation for phenols and related compounds is the loss of a neutral carbon monoxide molecule. youtube.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M]+• | 268.9693 | 270.9672 | Molecular ion, showing the characteristic bromine isotopic pattern. |

| [M-Br]+ | 189.0431 | 189.0431 | Loss of a bromine radical. |

| [C₅H₄N]+ | 78.0344 | 78.0344 | Pyridinyl cation from ether bond cleavage. |

| [C₆H₄FO]+ | 111.0246 | 111.0246 | Fluorophenoxy cation from ether bond cleavage. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "molecular fingerprint."

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands for the C-O-C ether linkage, C-Br bond, C-F bond, and aromatic C-H and C=C bonds would be observed.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Table 4: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Vibrational Mode |

| Aromatic C-H | 3050 - 3150 | 3050 - 3150 | Stretching |

| Aromatic C=C | 1400 - 1600 | 1400 - 1600 | Stretching |

| C-O-C (ether) | 1200 - 1300 (asymmetric stretch) | 900 - 1000 (symmetric stretch) | Stretching |

| C-F | 1100 - 1250 | 1100 - 1250 | Stretching |

| C-Br | 500 - 600 | 500 - 600 | Stretching |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The positions and intensities of these bands can be influenced by the substituents (bromo and fluoro groups) and the conjugation between the two aromatic systems.

Fluorescence Spectroscopy: After excitation, the molecule can relax to the ground state by emitting light (fluorescence). The fluorescence spectrum provides information about the excited state of the molecule. The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and environment. The presence of the heavy bromine atom may lead to quenching of fluorescence due to the heavy-atom effect.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

Molecular Conformation: The dihedral angle between the pyridine and phenoxy rings in the solid state. This can be compared with the solution-phase conformation determined by ROESY NMR.

Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions such as π-π stacking, C-H···π interactions, and halogen bonding (C-Br···N or C-Br···O). nih.govmdpi.com The presence of the fluorine atom can also lead to C-H···F interactions. nih.gov Understanding these interactions is crucial for predicting the physical properties of the material. researchgate.net

Crystal Packing Motifs and Hydrogen Bonding Networks

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent interactions. For this compound, the interplay of several such forces is anticipated to dictate its crystal structure. The presence of bromine and fluorine atoms, along with aromatic rings, suggests that halogen bonding, π-π stacking, and weak C-H···π or C-H···N/F hydrogen bonds will be significant.

Halogen Bonding: A key interaction expected in the crystal structure of this compound is halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine atom, in particular, can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring (Br···N) or potentially the fluorine atom (Br···F). Theoretical and experimental studies on other brominated and fluorinated organic compounds have demonstrated the significance of these interactions in directing crystal packing. For instance, in related halogenated benzimidazoles, intermolecular halogen···nitrogen contacts have been observed to link molecules into specific arrangements.

π-π Stacking: The aromatic nature of both the pyridine and the bromo-fluoro-phenyl rings in this compound makes π-π stacking interactions highly probable. These interactions, arising from the alignment of the electron clouds of the aromatic rings, contribute significantly to the stability of the crystal lattice. The specific geometry of this stacking (e.g., face-to-face or offset) would be influenced by the steric and electronic effects of the bromine and fluorine substituents.

Conformational Polymorphism Analysis

Conformational polymorphism refers to the ability of a compound to crystallize in different crystal structures arising from different conformations of the molecule. For this compound, the primary source of conformational flexibility is the rotation around the C-O-C ether linkage, which determines the relative orientation of the pyridine and the bromo-fluoro-phenyl rings.

The conformation of diaryl ethers is typically defined by two torsion angles. The energetic landscape of these rotations is influenced by steric hindrance and electronic interactions between the two aromatic rings and their substituents. Computational studies on related biaryl and diaryl ether molecules have shown that the energy barriers to rotation are generally low, suggesting that multiple conformations could be accessible.

The presence of different substituents on the aromatic rings can influence the preferred conformation. For instance, repulsive interactions between the lone pairs of the pyridine nitrogen and the ether oxygen, as well as steric clashes involving the bromine atom, would likely favor a non-planar conformation in the gas phase or in solution.

In the solid state, the energetic differences between these conformers can be compensated by differences in packing energies. This can lead to the existence of multiple polymorphs, each characterized by a unique combination of molecular conformation and crystal packing. The specific packing forces, such as the halogen bonds and π-π stacking discussed earlier, would play a critical role in stabilizing a particular conformer within the crystal lattice. The identification and characterization of such polymorphs would require experimental techniques like single-crystal X-ray diffraction on crystals grown under different conditions. Given the conformational flexibility inherent in the diaryl ether scaffold, it is reasonable to hypothesize that this compound may exhibit conformational polymorphism.

Computational Chemistry and Theoretical Modeling of 2 2 Bromo 5 Fluoro Phenoxy Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic properties of molecules.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies)

This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, or HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For 2-(2-Bromo-5-fluoro-phenoxy)-pyridine, these calculations would reveal how the electron-withdrawing bromine and fluorine atoms, combined with the phenoxy-pyridine structure, influence its electronic characteristics and susceptibility to chemical reactions. Without dedicated studies, specific energy values for its molecular orbitals remain undetermined.

Electrostatic Potential Surface and Charge Distribution Assessment

An Electrostatic Potential (ESP) surface map would illustrate the charge distribution across the this compound molecule. This visual tool helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species, including biological receptors or reactants. The assessment would detail the partial charges on each atom, but this data is not currently available.

Prediction of Reactivity and Regioselectivity (e.g., Fukui Indices)

To predict which sites on the molecule are most likely to undergo nucleophilic, electrophilic, or radical attack, chemists use reactivity descriptors like Fukui indices. These values are derived from changes in electron density and provide a quantitative measure of local reactivity. For this compound, this analysis would pinpoint the most reactive atoms, guiding synthetic chemistry efforts. However, no such predictive studies have been published.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ether linkage, MD simulations could explore its conformational landscape—the range of shapes it can adopt—and its dynamic behavior in different environments (e.g., in a solvent). This information is vital for understanding how the molecule's shape influences its activity, but specific simulation data is not available.

Structure-Property Relationship (SPR) Modeling for Physicochemical Descriptors

Structure-Property Relationship (SPR) models use the chemical structure of a molecule to predict its physicochemical properties, such as solubility, lipophilicity (logP), and polar surface area. These descriptors are essential in drug discovery for evaluating a compound's potential as a therapeutic agent. While predictive software can estimate these values, dedicated SPR modeling studies that have been experimentally validated for this compound are not found in the literature.

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These simulated spectra can be compared with experimental data to confirm the molecule's structure and aid in the interpretation of experimental results. DFT is commonly used for this purpose. For this compound, a comparison between theoretical and experimental spectra would provide a robust validation of its calculated structure and vibrational modes, but this research has not been published.

Mechanistic Investigations of Biological Activity in Vitro and Structure Activity Relationships of 2 2 Bromo 5 Fluoro Phenoxy Pyridine Derivatives

In Vitro Evaluation of Molecular Target Interactions

The initial assessment of the biological activity of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine derivatives involves a detailed examination of their interactions with specific molecular targets. These investigations are crucial for elucidating the mechanism of action and guiding further drug development.

Enzyme Inhibition Kinetics and Mechanism of Action

While specific enzyme inhibition kinetic studies for this compound are not extensively detailed in the available literature, the broader class of pyridine (B92270) derivatives has been investigated as inhibitors of various enzymes. For instance, certain pyridine derivatives have shown inhibitory activity against enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. The study of such derivatives often involves determining key kinetic parameters to understand the nature of the inhibition.

Key Kinetic Parameters in Enzyme Inhibition Studies:

| Parameter | Description |

| IC50 | The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a stronger binding affinity. |

| Mechanism of Inhibition | This can be competitive, non-competitive, uncompetitive, or mixed, and is determined by analyzing how the inhibitor affects the enzyme's kinetics in the presence of varying substrate concentrations. |

The fluorine atom present in this compound can play a significant role in enzyme inhibition. Fluorine's high electronegativity can lead to stronger interactions with enzyme active sites and can also block metabolic pathways, thereby enhancing the inhibitory potential of the molecule.

Receptor Binding Assays and Ligand-Target Docking Studies

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a specific receptor. For derivatives of this compound, these assays would quantify the binding to target receptors, providing insights into their potential therapeutic applications.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of novel compounds. For instance, docking studies on pyrano[3,2-c]pyridine derivatives have been conducted to investigate their binding to EGFR and VEGFR-2 kinases, revealing key interactions that contribute to their cytotoxic activity. dovepress.com

A molecular docking study of a novel 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) compound was performed to understand its interaction with bacterial strains. The study identified that the CY3 compound exhibited a strong binding affinity with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) proteins, with binding energies of approximately -7.07 and -7.05 kcal/mol, respectively. nih.gov

Cellular Pathway Modulation Studies (Non-Clinical Context)

Understanding how a compound affects cellular pathways is essential for characterizing its biological activity. These studies are typically conducted in vitro using cell-based assays.

Assessment of Effects on Specific Biochemical Pathways and Signaling Cascades

The pyridine scaffold is a common feature in molecules designed to modulate various signaling pathways. For example, pyridine derivatives have been investigated for their ability to inhibit pathways involved in cancer cell proliferation. While specific studies on this compound are limited, related compounds have been shown to impact key signaling cascades. The unique electronic properties conferred by the fluorine and bromine atoms in this compound may enhance its ability to interact with and modulate specific biological pathways. researchgate.net

Gene Expression and Protein Regulation Analyses (In Vitro)

To further understand the mechanism of action, studies can be conducted to analyze the changes in gene and protein expression in response to treatment with this compound derivatives. Techniques such as quantitative PCR (qPCR) and Western blotting can reveal which genes and proteins are up- or down-regulated, providing a more detailed picture of the compound's cellular effects.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for In Vitro Efficacy

QSAR and pharmacophore modeling are computational tools that relate the chemical structure of a compound to its biological activity. These methods are invaluable for optimizing lead compounds and designing new molecules with improved efficacy.

A 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which included pyridine-3-carbonitrile-benzofuran hybrids. This model helped in identifying the key structural features that govern the pharmacological properties of these compounds. nih.gov

Pharmacophore modeling can be either ligand-based or structure-based. Ligand-based modeling involves aligning a set of active molecules to identify common chemical features that are essential for biological activity. Structure-based modeling utilizes the 3D structure of the target receptor to define the key interaction points. nih.gov These models can then be used to screen large compound libraries to identify new potential drug candidates. The development of a statistically significant 2D-QSAR model for pyrazolopyridine, furopyridine, and pyridine derivatives helped in determining the structural requirements for their CDK2 inhibitory activity. ekb.eg

Elucidation of Substituent Effects on Biological Response

The structure-activity relationship (SAR) of pyridine derivatives indicates that their biological activity is highly dependent on the nature, number, and position of substituents on the pyridine and associated rings. For the this compound scaffold, the halogen atoms—bromine and fluorine—play a pivotal role.

Halogens can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic character, which in turn affects how the molecule interacts with biological targets. The analysis of various pyridine derivatives has shown that the presence of halogens like bromine, chlorine, and fluorine can affect their antiproliferative activity mdpi.com.

The specific placement of the bromo and fluoro groups on the phenoxy ring of this compound is critical. The ortho-bromo substituent can induce a specific conformation of the molecule due to its steric bulk, which might be favorable for binding to a particular enzyme or receptor. The fluorine atom at the meta position influences the electronic properties (electron-withdrawing) of the phenyl ring and can enhance binding affinity through hydrogen bonding or other electrostatic interactions. Studies on different pyridine derivatives have shown that the type and position of substituents on the aryl group can significantly influence their biological activities, such as anti-thrombolytic activity mdpi.com.

Design Principles for Modulating In Vitro Activity through Structural Modification

Based on SAR principles, the in vitro activity of this compound derivatives can be systematically modulated. The goal is to optimize the compound's interaction with its biological target to enhance its therapeutic effect.

Key design principles include:

Modification of Halogen Substituents: Replacing bromine or fluorine with other halogens or with electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule and its binding properties. However, some studies on pyridine derivatives have found that electron-donating or -withdrawing substituents on the aryl rings did not have a prominent effect on reaction yields during synthesis, though they did impact biological activity mdpi.com.

Positional Isomerism: Moving the bromo and fluoro substituents to different positions on the phenoxy ring can lead to significant changes in activity by altering the molecule's shape and how it fits into a target's binding site.

Introduction of Other Functional Groups: Adding groups such as methoxy (-OCH3), hydroxyl (-OH), or amino (-NH2) to the pyridine or phenoxy rings can introduce new interaction points (e.g., hydrogen bond donors or acceptors) and has been shown to enhance the antiproliferative activity of other pyridine derivatives mdpi.com.

The combination of a thiazole ring with a pyridine fragment is another practical approach to creating hybrid compounds with potentially enhanced biological activity mdpi.com. This highlights the principle of creating novel molecules based on the pyridine scaffold mdpi.com.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research (Mechanistic and Predictive Focus)

In vitro ADME studies are essential in early drug discovery to predict the pharmacokinetic behavior of a compound in a living organism.

Membrane Permeability Studies (e.g., PAMPA, Caco-2)

Membrane permeability is a key factor determining the oral absorption of a drug. Two common in vitro models for assessing this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA: This assay evaluates a compound's passive diffusion across an artificial lipid membrane. It is a high-throughput, low-cost method used in early drug discovery to predict passive, transcellular permeability researchgate.net. The PAMPA model can be modified with different lipid compositions to better mimic biological membranes nih.govresearchgate.net.

Caco-2 Permeability Assay: This model uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a barrier with properties similar to the intestinal epithelium. This assay can assess not only passive diffusion but also active transport mechanisms (uptake and efflux) and paracellular transport researchgate.netnih.gov. While more labor-intensive, it provides a more comprehensive prediction of intestinal permeability nih.govnih.gov.

The data from these assays are typically reported as an apparent permeability coefficient (Papp) in cm/s.

Table 1: Illustrative Permeability Data for a Hypothetical this compound Derivative This table is for illustrative purposes only and does not represent actual experimental data.

| Compound | Assay | Permeability (Papp, 10-6 cm/s) | Permeability Class |

|---|---|---|---|

| Derivative X | PAMPA | 15.2 | High |

| Derivative X | Caco-2 (A to B) | 12.5 | High |

| Derivative X | Caco-2 (B to A) | 25.0 | High |

| Atenolol (Low Permeability Control) | Caco-2 (A to B) | 0.4 | Low |

| Propranolol (High Permeability Control) | Caco-2 (A to B) | 20.0 | High |

Metabolic Stability Profiling (e.g., Liver Microsomal Stability)

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes wuxiapptec.com. It is a critical parameter that influences a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism.

Liver Microsomal Stability Assay: This in vitro assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Phase I enzymes like the Cytochrome P450 (CYP) superfamily wuxiapptec.comspringernature.com. The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time. The results are often expressed as intrinsic clearance (CLint) and in vitro half-life (t½) nih.gov. This assay is a widely used model to characterize metabolic conversion by phase I enzymes wuxiapptec.com.

Table 2: Illustrative Metabolic Stability Data for a Hypothetical this compound Derivative in Human Liver Microsomes This table is for illustrative purposes only and does not represent actual experimental data.

| Compound | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Class |

|---|---|---|---|

| Derivative X | 45 | 30.8 | Moderate |

| Verapamil (Low Stability Control) | < 10 | > 138.6 | Low |

| Warfarin (High Stability Control) | > 60 | < 23.1 | High |

Plasma Protein Binding Characteristics

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetics and pharmacodynamics.

Equilibrium Dialysis: This is a common method for measuring PPB. The compound is added to plasma, which is then placed in a dialysis chamber separated from a buffer solution by a semi-permeable membrane. The system is allowed to reach equilibrium, and the concentration of the compound in the plasma and buffer compartments is measured to determine the bound and unbound fractions nih.gov. High PPB (>95%) can affect the drug's clearance and volume of distribution nih.gov.

Table 3: Illustrative Plasma Protein Binding Data for a Hypothetical this compound Derivative This table is for illustrative purposes only and does not represent actual experimental data.

| Compound | Species | Unbound Fraction (fu) | % Bound |

|---|---|---|---|

| Derivative X | Human | 0.02 | 98.0% |

| Derivative X | Rat | 0.05 | 95.0% |

| Derivative X | Dog | 0.01 | 99.0% |

An in-depth examination of the derivatization and analog synthesis of this compound reveals strategic approaches to modulate its structural and functional properties. This article explores the design rationale, synthetic pathways, and resulting impact on physicochemical and biological characteristics, adhering to a focused and scientifically rigorous framework.

Advanced Analytical Method Development for Research Grade Quantification and Purity Assessment of 2 2 Bromo 5 Fluoro Phenoxy Pyridine

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chromatography is the cornerstone of purity assessment, offering high-resolution separation of complex mixtures. For 2-(2-Bromo-5-fluoro-phenoxy)-pyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.

Reverse-phase HPLC (RP-HPLC) is the predominant method for the purity analysis of moderately polar, non-volatile organic compounds. asianjpr.com The development of a robust HPLC method for this compound requires systematic optimization of several key parameters to achieve optimal separation and peak shape. researchgate.net

Stationary Phase Selection: The choice of the stationary phase is critical. A standard C18 (octadecylsilyl) column is a primary choice due to its versatility and effectiveness in retaining moderately polar compounds through hydrophobic interactions. For compounds with aromatic and halogenated features, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative selectivity. chromforum.org These phases provide pi-pi interactions, which can enhance the resolution between structurally similar aromatic analytes. chromforum.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and water. Acetonitrile is often preferred over methanol (B129727) for its lower viscosity and UV transparency. The water component is usually acidified slightly with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. researchgate.netsielc.com This acidification helps to protonate any residual silanol (B1196071) groups on the silica-based stationary phase, thereby minimizing peak tailing and improving the peak symmetry of basic compounds like pyridine (B92270) derivatives. chromforum.org The separation is typically performed using a gradient elution, starting with a higher percentage of water and gradually increasing the proportion of acetonitrile, to effectively elute impurities with a wide range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this compound, given the presence of chromophores (the pyridine and phenoxy rings). asianjpr.com The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. A full UV-Vis spectrum can be recorded to aid in peak purity analysis. For this compound, a λmax would likely be in the 250-280 nm range, typical for pyridine and benzene (B151609) derivatives. researchgate.net

Optimization Strategy: Method optimization involves a systematic variation of parameters such as the gradient profile, flow rate, and column temperature to achieve a resolution of greater than 1.5 between the main peak and its closest eluting impurity.

Table 1: Illustrative HPLC Method Optimization Parameters

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Column | Standard C18, 5 µm, 4.6 x 150 mm | PFP, 3 µm, 4.6 x 100 mm | Enhanced pi-pi interactions for better separation of aromatic isomers. Smaller particle size improves efficiency. |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | Improved peak shape for the basic pyridine moiety and MS compatibility. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |

| Gradient | 50-95% B in 15 min | 30-80% B in 20 min | Shallower gradient provides better resolution of closely eluting impurities. |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rate can increase resolution and efficiency. |

| Column Temp. | Ambient | 35 °C | Improved peak shape and reproducible retention times. chromforum.org |

| Detection (λ) | 254 nm | 265 nm (λmax) | Increased sensitivity and specificity at the compound's absorbance maximum. |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in the final product or in reaction mixtures. shimadzu.com For this compound, which has a moderate molecular weight and is expected to be thermally stable, GC-MS is highly suitable for identifying process-related impurities and monitoring the progress of its synthesis. nih.govnih.gov

Column Selection and Temperature Programming: A low-to-mid polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is a versatile choice for separating a wide range of aromatic compounds. chromatographyonline.com The oven temperature program is a critical parameter that is optimized to ensure adequate separation of volatile starting materials (e.g., 2-bromo-5-fluoropyridine) from the higher-boiling product and potential dimeric impurities. A typical program would start at a low temperature to resolve early-eluting compounds and then ramp up to a higher temperature to elute the main component and any heavy impurities in a reasonable time. chromatographyonline.com

Mass Spectrometry Detection: Electron Ionization (EI) is the standard ionization technique, providing reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for impurity identification. nih.gov The mass spectrometer can be operated in full scan mode to detect and identify unknown impurities or in Selected Ion Monitoring (SIM) mode for trace-level quantification of known impurities, which offers significantly higher sensitivity. nih.gov

Application in Reaction Monitoring: Small aliquots can be taken from a reaction mixture, quenched, and analyzed by GC-MS. This allows for the tracking of the consumption of starting materials and the formation of the desired product, as well as the appearance and disappearance of any intermediates or by-products over time. This information is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 2: Proposed GC-MS Parameters for Impurity Profiling

| Parameter | Setting |

|---|---|

| GC System | Agilent 8890 or equivalent |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Oven Program | Hold at 80 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS System | Quadrupole or TOF Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range (Scan) | 40-500 amu |

| Source Temperature | 230 °C |

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of analytes in an electric field. wikipedia.org For a neutral molecule like this compound, standard Capillary Zone Electrophoresis (CZE) is not applicable as the analyte has no charge and will only move with the electroosmotic flow (EOF). libretexts.org

Therefore, Micellar Electrokinetic Chromatography (MEKC) is the appropriate mode of CE. sciex.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). This forms micelles, which act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Since the negatively charged SDS micelles migrate against the EOF, a separation window is created, allowing for the high-efficiency separation of neutral compounds based on their partitioning coefficients.

Method development in MEKC would involve optimizing the buffer pH, the type and concentration of the surfactant, and the applied voltage to achieve the desired separation of the main compound from its neutral, non-ionizable impurities.

Spectrophotometric and Potentiometric Methods for Research-Scale Quantification

For routine, research-scale quantification where high-throughput is not the primary concern, spectrophotometric and potentiometric methods can be simple and cost-effective alternatives to chromatography.

Spectrophotometric Quantification: This method relies on Beer-Lambert's Law and requires that the analyte has a distinct chromophore and is the only component in the solution that absorbs at the chosen wavelength. The first step is to determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) using a UV-Vis spectrophotometer. researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Example Calibration Data for Spectrophotometric Analysis

| Standard Concentration (µg/mL) | Absorbance at λmax (265 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.451 |

| 8.0 | 0.608 |

| 10.0 | 0.755 |

| Linear Regression: y = 0.0754x + 0.0012; R² = 0.9998 |

Potentiometric Titration: Potentiometric titration can be used to quantify the compound based on the basicity of the pyridine nitrogen atom. wikipedia.org Since pyridine is a weak base, the titration is typically performed in a non-aqueous solvent, such as acetic acid, to enhance its basicity. A standard solution of a strong acid, like perchloric acid in acetic acid, is used as the titrant. taylorandfrancis.comsapub.org The endpoint of the titration is determined by monitoring the potential change using a suitable electrode system (e.g., a glass electrode and a reference electrode) as a function of the titrant volume. The endpoint is identified by the point of maximum inflection on the titration curve, which corresponds to the equivalence point. taylorandfrancis.comyoutube.com This method provides a direct measure of the molar quantity of the basic pyridine compound in the sample.

Future Research Directions and Emerging Opportunities for 2 2 Bromo 5 Fluoro Phenoxy Pyridine

Unexplored Synthetic Pathways and Green Chemistry Innovations

The synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine and its derivatives is an area ripe for innovation, particularly through the lens of green chemistry. While traditional methods may rely on multi-step processes with harsh reagents, future research could focus on developing more efficient and environmentally benign synthetic routes.

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov Investigating novel MCRs to construct the phenoxy-pyridine core could dramatically streamline the synthesis.

Furthermore, the principles of green chemistry suggest a move towards catalytic systems that are recyclable and operate under mild conditions. nih.gov Future work could explore the use of novel catalysts, such as transition metal complexes or even biocatalysts (enzymes), to facilitate the key bond-forming reactions. Chemoenzymatic one-pot syntheses, which combine palladium-catalyzed cross-coupling with asymmetric biotransformations, represent a modular approach that could be adapted for this compound's synthesis in aqueous media. frontierspecialtychemicals.com

| Synthetic Approach | Traditional Method | Potential Green Innovation | Anticipated Benefits |

| Core Formation | Stepwise coupling of precursors | One-pot multicomponent reaction | Reduced reaction time, less waste, higher efficiency |

| Catalysis | Stoichiometric reagents, harsh conditions | Recyclable catalysts (e.g., supported Pd), biocatalysis | Lower environmental impact, milder conditions, catalyst reuse |

| Solvent Use | Volatile organic compounds (VOCs) | Aqueous media, ionic liquids, supercritical fluids | Reduced toxicity and environmental pollution |

Advanced Computational Approaches for Deeper Mechanistic Understanding and Prediction

Computational chemistry offers powerful tools to gain unprecedented insight into the behavior of this compound at the molecular level. Future research should leverage advanced computational models to understand its reactivity, predict its properties, and guide the design of new derivatives.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, map potential energy surfaces, and identify transition states for its synthesis and subsequent reactions. This understanding is crucial for optimizing reaction conditions and improving yields.

Moreover, computational approaches can predict a wide range of physicochemical properties. For instance, algorithms can calculate water solubility (-logS), partition coefficient (ClogP), and the probability of crossing the blood-brain barrier (BBB), which are critical parameters in drug discovery. nih.gov Applying these predictive models to a virtual library of derivatives of this compound would allow for the in silico screening and prioritization of candidates for synthesis. nih.gov

| Computational Method | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating electronic properties. | Optimization of synthetic routes; understanding reactivity. |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biological targets (e.g., proteins). | Predicting binding modes and affinities; understanding mechanism of action. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Designing new derivatives with enhanced potency and selectivity. |

| ADMET Prediction Models | Calculating properties like solubility, permeability, and toxicity. | Early-stage filtering of compounds with poor drug-like properties. |

Identification of Novel In Vitro Biological Targets and Pathways

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govmdpi.com This suggests that this compound could serve as a valuable starting point for identifying novel therapeutic agents. A key future direction is the systematic screening of this compound and its analogues against a wide array of biological targets to uncover new therapeutic potential.

High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could reveal unexpected biological activities. Given the prevalence of pyridine derivatives as kinase inhibitors, screening against various kinase families, such as Fibroblast Growth Factor Receptors (FGFRs), is a logical starting point. rsc.org

Beyond target-based screening, phenotypic screening approaches could identify compounds that induce a desired physiological effect in cells or tissues without prior knowledge of the specific molecular target. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic approaches, could then identify the novel targets and pathways modulated by active compounds, opening up new avenues for therapeutic intervention.

| Screening Strategy | Description | Potential Therapeutic Areas |

| High-Throughput Screening (HTS) | Automated testing of the compound against large libraries of biological targets. | Oncology, inflammation, infectious diseases, neurology. |

| Fragment-Based Screening | Using the core scaffold to identify initial weak binders for subsequent optimization. | Broad applicability across various target classes. |

| Phenotypic Screening | Identifying compounds that produce a desired change in cell behavior or morphology. | Complex diseases like cancer, neurodegeneration, and metabolic disorders. |

| Chemoproteomics | Using chemical probes derived from the compound to identify its protein binding partners in a cellular context. | Target identification and validation. |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Optimization

The convergence of chemistry and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov Integrating AI and machine learning (ML) into the research pipeline for this compound represents a significant opportunity to accelerate the design and optimization of new molecules.

Generative AI models, trained on vast chemical databases, can design novel molecules from scratch. nih.gov These models could be biased to generate derivatives of the this compound scaffold with desirable properties, exploring a much larger chemical space than is feasible through traditional medicinal chemistry alone. nih.gov

Furthermore, ML algorithms can be trained to predict structure-activity relationships (SAR) and structure-property relationships (SPR). By analyzing data from initial screening rounds, these models can guide the next cycle of synthesis, prioritizing compounds with the highest probability of success. AI can also be used to predict potential off-target effects and toxicity, helping to design safer drug candidates. nih.gov

| AI/ML Application | Function | Impact on Research |

| Generative Models | De novo design of novel derivatives with desired properties. | Rapid exploration of new chemical space and generation of innovative ideas. nih.gov |

| Predictive Modeling (QSAR/ADMET) | Prediction of biological activity, solubility, permeability, and toxicity. | Prioritization of synthetic targets; reduction in late-stage failures. nih.gov |

| Retrosynthesis Prediction | Proposing viable synthetic routes for newly designed compounds. | Overcoming synthetic challenges and accelerating the synthesis of novel molecules. nih.gov |

| Polypharmacology Prediction | Identifying potential on-target and off-target interactions across the proteome. | Understanding a compound's full biological profile and anticipating side effects. nih.gov |

Expansion into New Materials Science Applications

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science. The aromatic pyridine and phenoxy rings, combined with the electron-withdrawing properties of the halogen atoms, suggest potential uses in organic electronics and high-performance polymers.

Fluorinated aromatic compounds are often used as building blocks for complex chemical systems like fluoropolymers and fluorinated network materials, which can exhibit enhanced thermal stability and chemical resistance. mdpi.com Following this precedent, this compound could be explored as a monomer or a key intermediate for synthesizing novel polymers. The bromine atom provides a reactive handle for polymerization reactions, such as Suzuki or Stille coupling.

Moreover, halogenated pyridine derivatives are used as building blocks for organic light-emitting diode (OLED) materials. ossila.com The electron-deficient nature of the pyridine ring is beneficial for creating host materials or electron-transporting layers in OLED devices. Future research could involve synthesizing and characterizing the photophysical and electronic properties of materials derived from this compound.

| Material Class | Potential Role of this compound | Key Structural Features | Potential Application |

| High-Performance Polymers | Monomer or cross-linking agent | Aromatic rings for rigidity; C-F and C-Br bonds for thermal stability. | Aerospace sealants, coatings, proton exchange membranes. mdpi.com |

| Organic Semiconductors | Building block for host or charge-transport materials | Electron-deficient pyridine ring, tunable electronics via substitution. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). ossila.com |

| Functional Networks | Core unit for porous organic frameworks or thermosets | Defined geometry and reactive sites for network formation. | Gas storage, catalysis, advanced resins. mdpi.com |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

As research into this compound and its derivatives progresses, particularly in pharmacology and environmental science, the need for highly sensitive and specific analytical methods will become critical. Future work should focus on developing robust techniques for detecting and quantifying this compound at trace levels in complex biological and environmental samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses. Developing a validated LC-MS/MS method would enable pharmacokinetic studies (measuring compound levels in plasma over time) and metabolism studies (identifying breakdown products). This requires careful optimization of chromatographic conditions and mass spectrometric parameters to ensure high sensitivity and freedom from matrix interference.

Similarly, for environmental monitoring, methods based on gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS would be necessary to detect potential residues in soil, water, or biota. The development of efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), will be crucial for isolating the analyte from the complex matrix and achieving the required detection limits.

| Analytical Technique | Target Matrix | Key Development Goal | Application |

| LC-MS/MS | Plasma, urine, tissue homogenates | High sensitivity (pg/mL range), high throughput | Pharmacokinetic studies, metabolism profiling |

| GC-MS | Environmental samples (water, soil) | Robustness, specificity | Environmental fate and transport studies |

| High-Resolution Mass Spectrometry (HRMS) | Biological and environmental samples | Structure elucidation of unknown metabolites or degradation products | Metabolite identification, degradation pathway analysis |

| Immunoassays (e.g., ELISA) | Biological fluids | Rapid, cost-effective screening | High-throughput screening, preliminary analysis |

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(2-Bromo-5-fluoro-phenoxy)-pyridine, and how can competing side reactions be mitigated?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative and a substituted phenol. Key steps include:

- Precursor Selection : Use 2-bromo-5-fluorophenol and a pyridine derivative (e.g., 2-chloropyridine) under basic conditions.

- Reaction Optimization :

- Side Reactions : Minimize dehalogenation or over-substitution by controlling stoichiometry (1:1.2 molar ratio of phenol to pyridine derivative) .

Table 1 : Representative Conditions from Analogous Syntheses

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-methylpyridine | K₂CO₃ | DMF | 100 | 72 | |

| 5-Bromo-2-fluoropyridine | Cs₂CO₃ | DMSO | 120 | 68 |

Advanced: How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

The bromine atom at the ortho position on the phenoxy ring acts as a strong electrophilic site for palladium-catalyzed cross-coupling. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal:

- Electron-Withdrawing Effects : The fluorine substituent increases the electrophilicity of the adjacent bromine, accelerating oxidative addition to Pd(0) .

- Steric Considerations : The pyridine ring’s orientation may hinder transmetallation steps; bulky ligands (e.g., SPhos) improve selectivity .

- Methodological Insight : Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C for optimal coupling efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how do substituents affect data interpretation?

Answer:

- ¹H/¹³C NMR :

- UV-Vis : The conjugated π-system shows absorption at 260–280 nm; pH-dependent shifts occur if phenolic protons are present .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ with isotopic patterns for Br and F .

Advanced: How can researchers resolve contradictions in reported reaction yields for brominated pyridine derivatives during scale-up?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace metals in solvents or catalysts (e.g., Pd residues) can suppress yields. Use ICP-MS to quantify contaminants .

- Thermodynamic vs. Kinetic Control : Higher temperatures favor thermodynamic products but may degrade sensitive intermediates. Monitor via in-situ FTIR or HPLC .

- Case Study : A 20% yield drop at 10x scale was attributed to inefficient mixing; switching to a flow reactor improved consistency .

Advanced: What computational strategies predict the suitability of this compound as a molecular switch in pH-responsive systems?

Answer:

- Conformational Analysis : DFT calculations (e.g., Gaussian 16) model rotational barriers between pyridine and phenoxy rings. A 15–20 kcal/mol barrier suggests unidirectional rotation under pH 4–7 .

- Protonation Effects : Protonation at the pyridine nitrogen stabilizes a planar transition state, enabling pH-triggered switching .

- Experimental Validation : UV-Vis kinetics (λ = 300 nm) confirm reversible switching with t₁/₂ ≈ 2 sec at pH 5 .

Basic: What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

Answer:

- Hazard Classification : Brominated aromatics are often skin/eye irritants (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Quench with aqueous NaHSO₃ before disposal to reduce bromide ion release .

- Stability : Store under nitrogen at –20°C to prevent hydrolysis of the bromo group .

Advanced: How can researchers leverage this compound as a building block for functionalized metal-organic frameworks (MOFs)?

Answer:

- Coordination Sites : The pyridine nitrogen and bromine serve as ligands for Cu(I) or Pd(II) nodes.

- Linker Design : Post-synthetic modification (PSM) via Suzuki coupling introduces functional groups (e.g., –COOH for porosity tuning) .

- Characterization : PXRD and BET surface area analysis confirm framework integrity after functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.